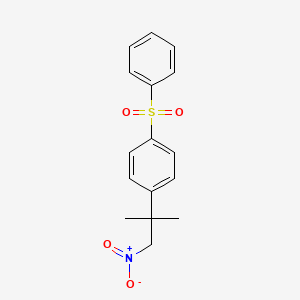
4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.382 g/mol . This compound is known for its unique structural features, which include a nitro group and a sulfone group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone involves several steps. One common synthetic route includes the nitration of 4-(1,1-dimethylethyl)phenyl phenyl sulfone, followed by purification processes to obtain the desired product . Industrial production methods may vary, but they typically involve similar reaction conditions and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Scientific Research Applications
4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfone group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone include other nitro and sulfone-containing compounds, such as:
Phenyl sulfonylacetophenone: Known for its use in organic synthesis and as a reactive intermediate.
4-Chlorophenyl phenyl sulfone: Another sulfone compound with different substituents, used in various chemical reactions. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
76173-53-0 |
|---|---|
Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methyl-1-nitropropan-2-yl)benzene |
InChI |
InChI=1S/C16H17NO4S/c1-16(2,12-17(18)19)13-8-10-15(11-9-13)22(20,21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
UDIUAKAUCQVXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
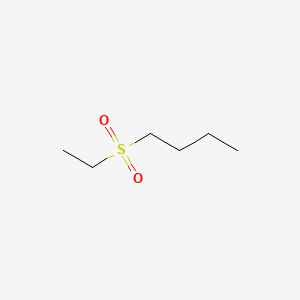
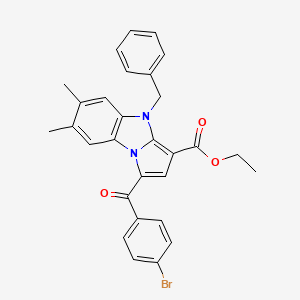
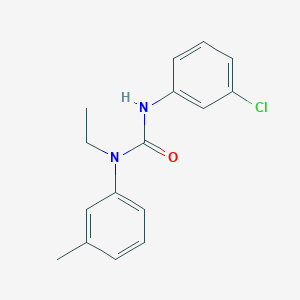


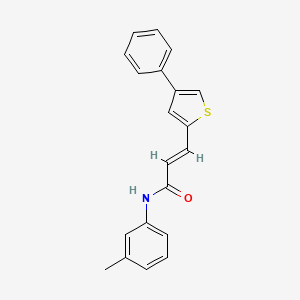
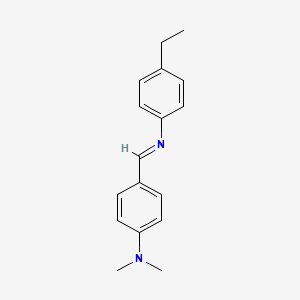
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
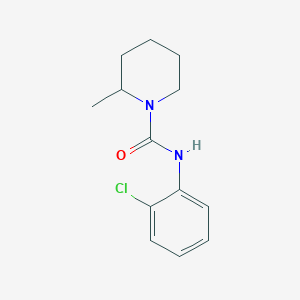
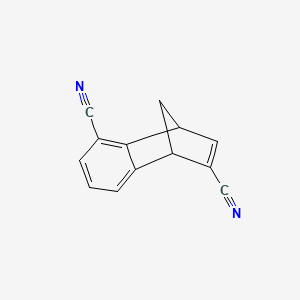
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
